molecular formula C17H22N2O3S B12184337 [(3-Methyl-4-pentyloxyphenyl)sulfonyl]-2-pyridylamine

[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-2-pyridylamine

Cat. No.: B12184337
M. Wt: 334.4 g/mol
InChI Key: KSROIPRMEVUSOK-UHFFFAOYSA-N
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Description

[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-2-pyridylamine is a complex organic compound with a unique structure that combines a sulfonyl group, a pyridylamine moiety, and a pentyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methyl-4-pentyloxyphenyl)sulfonyl]-2-pyridylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-4-pentyloxyphenyl sulfonyl chloride with 2-aminopyridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-2-pyridylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyridylamine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-2-pyridylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which [(3-Methyl-4-pentyloxyphenyl)sulfonyl]-2-pyridylamine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridylamine moiety may also interact with metal ions or other cofactors, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Chlorophenyl)sulfonyl]-2-pyridylamine
  • [(4-Nitrophenyl)sulfonyl]-2-pyridylamine
  • [(4-Methoxyphenyl)sulfonyl]-2-pyridylamine

Uniqueness

[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-2-pyridylamine is unique due to the presence of the pentyloxy group, which can influence its solubility, reactivity, and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

3-methyl-4-pentoxy-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H22N2O3S/c1-3-4-7-12-22-16-10-9-15(13-14(16)2)23(20,21)19-17-8-5-6-11-18-17/h5-6,8-11,13H,3-4,7,12H2,1-2H3,(H,18,19)

InChI Key

KSROIPRMEVUSOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C

Origin of Product

United States

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